![molecular formula C10H11F2N B1591993 2-(3,5-Difluorophenyl)pyrrolidine CAS No. 886503-11-3](/img/structure/B1591993.png)
2-(3,5-Difluorophenyl)pyrrolidine
Overview
Description
“2-(3,5-Difluorophenyl)pyrrolidine” is a compound with the CAS Number: 886503-11-3 . It has a molecular weight of 183.2 and its IUPAC name is this compound . The compound is in liquid form .
Synthesis Analysis
The synthesis of “this compound” involves stereoselective conversions of 5-(2, 5-difluorophenyl)-3, 4-dihydro-2H-pyrrole into both ®-2-(2, 5-difluorophenyl) pyrrolidine and (S)-2-(2, 5-difluorophenyl) pyrrolidine chiral intermediates . This process uses an imine reductase enzyme .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H11F2N/c11-8-4-7 (5-9 (12)6-8)10-2-1-3-13-10/h4-6,10,13H,1-3H2 . This indicates the molecular structure of the compound.
Chemical Reactions Analysis
The compound has been shown to undergo high enantioselective reactions, as confirmed by TLC, DIP mass, and HPLC .
Physical And Chemical Properties Analysis
The compound is a liquid and should be stored at 4°C, protected from light .
Scientific Research Applications
Intramolecular Hydrogen Atom Transfer
A study on 2-[2-(2-Pyrrolyl)ethenyl]pyridine demonstrated intramolecular hydrogen bonding and isomerization behaviors that could be analogous to reactions 2-(3,5-Difluorophenyl)pyrrolidine might undergo, showing the potential for photochemical applications and the study of reaction dynamics (Obi, Sakuragi, & Arai, 1998).
Fluorination of Pyrrole Rings
Research on the fluorination of 2-acylpyrroles under microwave conditions, leading to the synthesis of fluorinated pyrrole-imidazole alkaloids, illustrates the synthetic utility of similar fluorinated pyrrolidines in the development of novel compounds with potential pharmaceutical applications (Troegel & Lindel, 2012).
Absorption and Fluorescence of Pyrrolidine Derivatives
A study on the absorption and fluorescence properties of soluble derivatives of dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione offers insights into the photophysical behavior of related pyrrolidine compounds. These compounds show potential for use in optoelectronic devices and as probes in fluorescence microscopy (Lun̆ák et al., 2011).
Synthesis and Coordination Chemistry
The synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands provide a foundation for understanding how this compound might behave in complex formation with metals. Such studies contribute to the development of new materials and catalytic systems (Halcrow, 2005).
Solvent-Free Synthesis of Pyridine Derivatives
Research on the solvent-free synthesis of 2,4,6-triarylpyridine derivatives demonstrates innovative synthetic strategies that could be applicable to the preparation of this compound, highlighting the importance of green chemistry in the synthesis of complex organic molecules (Maleki, 2015).
Mechanism of Action
Target of Action
It’s known that many indole derivatives, which are structurally similar to 2-(3,5-difluorophenyl)pyrrolidine, bind with high affinity to multiple receptors . This suggests that this compound may also interact with various biological targets.
Mode of Action
It’s known that the compound was successfully produced by an imine reductase (ired) from paenibacillus mucilaginosus . IREDs are important biocatalysts in the asymmetric synthesis of chiral amines, and they catalyze various transformations, including cyclic imine asymmetric reduction . This suggests that this compound might interact with its targets through similar mechanisms.
Biochemical Pathways
It’s known that many indole derivatives, which are structurally similar to this compound, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may also affect a variety of biochemical pathways.
Pharmacokinetics
It’s known that the compound was successfully produced at a concentration of 400 mm with an enantiomeric excess (ee) exceeding 99% . This suggests that this compound might have favorable pharmacokinetic properties.
Result of Action
It’s known that the compound was successfully produced by an imine reductase (ired) from paenibacillus mucilaginosus . This suggests that this compound might have significant effects at the molecular and cellular level.
Action Environment
It’s known that many indole derivatives, which are structurally similar to this compound, have broad-spectrum biological activities . This suggests that this compound might also be influenced by various environmental factors.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3,5-difluorophenyl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h4-6,10,13H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INAOTHVFVJELEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602679 | |
Record name | 2-(3,5-Difluorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50602679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
886503-11-3 | |
Record name | 2-(3,5-Difluorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50602679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3,5-difluorophenyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.